molecular formula C21H28N2O4S2 B4941387 N~2~-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4941387
M. Wt: 436.6 g/mol
InChI Key: UBMJYBKRPDODMH-UHFFFAOYSA-N
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Description

N~2~-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a methylbenzylsulfanyl group, and a methylsulfonyl group attached to a glycinamide backbone. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-4-27-20-11-6-5-10-19(20)23(29(3,25)26)15-21(24)22-12-13-28-16-18-9-7-8-17(2)14-18/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMJYBKRPDODMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCSCC2=CC=CC(=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and an appropriate electrophile.

    Attachment of the Methylbenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a methylbenzylthiol derivative.

    Incorporation of the Methylsulfonyl Group: The methylsulfonyl group can be added via sulfonylation reactions using reagents like methylsulfonyl chloride.

    Coupling with Glycinamide: The final step involves coupling the synthesized intermediates with glycinamide under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N~2~-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(2-ethoxyphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N~2~-(2-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxyphenyl group provides distinct electronic and steric effects, while the methylsulfonyl group enhances its solubility and reactivity. These features make it a valuable compound for various research and industrial applications.

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